molecular formula C19H16BrN3O3S B11280893 2-(4-bromophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

2-(4-bromophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B11280893
M. Wt: 446.3 g/mol
InChI Key: JVPLUZFGPUYOMU-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines a bromophenyl group and a methanesulfonylpyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl and methanesulfonylpyridazinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl and methanesulfonyl derivatives, such as:

Uniqueness

What sets 2-(4-BROMOPHENYL)-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C19H16BrN3O3S

Molecular Weight

446.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C19H16BrN3O3S/c1-27(25,26)19-10-9-17(22-23-19)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24)

InChI Key

JVPLUZFGPUYOMU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

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